molecular formula C24H21N3O4 B4787330 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE

2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4787330
M. Wt: 415.4 g/mol
InChI Key: ATCZVAGCGOLQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with a quinoline derivative. Common reagents used in these reactions include:

    Benzodioxole precursor: Prepared through the cyclization of catechol derivatives.

    Oxazole precursor: Synthesized via the cyclization of amino alcohols or carboxylic acids.

    Quinoline derivative: Obtained through the Skraup synthesis or other quinoline-forming reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE: Unique due to its combination of benzodioxole, oxazole, and quinoline rings.

    Quinoline derivatives: Share the quinoline core but differ in substituents and functional groups.

    Benzodioxole compounds: Contain the benzodioxole ring but lack the quinoline and oxazole components.

    Oxazole derivatives: Feature the oxazole ring but differ in other structural elements.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-24(2,3)21-12-22(27-31-21)26-23(28)16-11-18(25-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)30-13-29-19/h4-12H,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCZVAGCGOLQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
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2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)QUINOLINE-4-CARBOXAMIDE

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